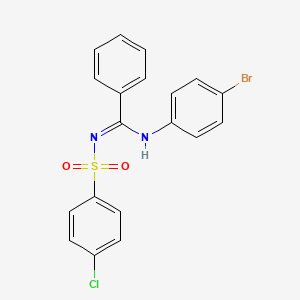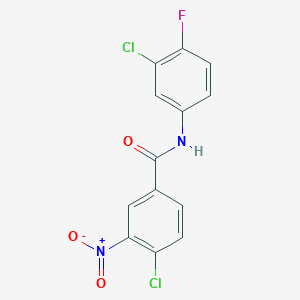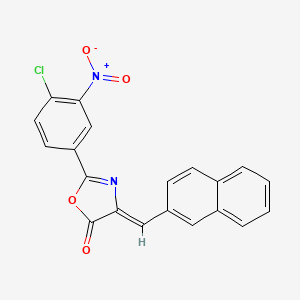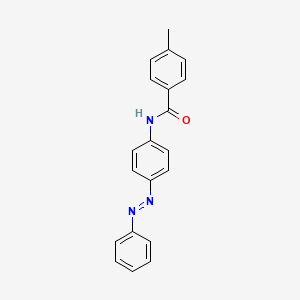![molecular formula C19H15BrN2O2 B11693660 4-bromo-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11693660.png)
4-bromo-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide is a hydrazone derivative characterized by the presence of a bromine atom, a methoxy group, and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 2-methoxynaphthaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the hydrazone linkage.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Products may include naphthoquinones or other oxidized derivatives.
Reduction: The major product would be the corresponding hydrazine derivative.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
4-bromo-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies involving enzyme inhibition and molecular recognition due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 4-bromo-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The hydrazone linkage can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
- 4-bromo-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]benzohydrazide
- 4-bromo-N’-[(E)-(2,4-dimethoxybenzylidene)benzohydrazide
- 4-bromo-N’-[(E)-(3-chloro-2-hydroxyphenyl)methylidene]benzohydrazide
Uniqueness: 4-bromo-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide is unique due to the presence of the methoxy group on the naphthalene ring, which can influence its electronic properties and reactivity. This structural feature may enhance its potential in optoelectronic applications and provide distinct biological activity compared to its analogs .
Properties
Molecular Formula |
C19H15BrN2O2 |
|---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
4-bromo-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H15BrN2O2/c1-24-18-11-8-13-4-2-3-5-16(13)17(18)12-21-22-19(23)14-6-9-15(20)10-7-14/h2-12H,1H3,(H,22,23)/b21-12+ |
InChI Key |
PYWCWOHIVPRXIX-CIAFOILYSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11693586.png)

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11693601.png)
![(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693603.png)
![2-(4-chlorophenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11693608.png)
![4-Amino-N'-[(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11693611.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11693613.png)

![N-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B11693634.png)

![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(morpholin-4-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11693646.png)
![2-ethoxy-4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11693653.png)

